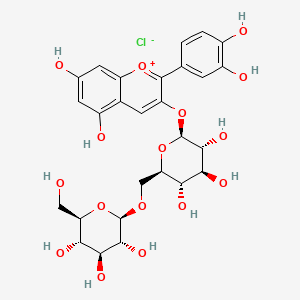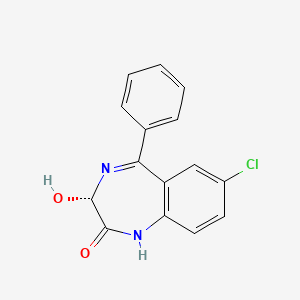
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride is a chemical compound with the molecular formula C21H42ClNO3 and a molecular weight of 392.016 g/mol . This compound is known for its unique structure, which includes a diethylaminoethyl group, a cyclohexyl group, and a hydroxypropylhexanoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride involves several steps. . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with amino acid residues in proteins, leading to changes in their activity or function. Additionally, the hydroxypropylhexanoate moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride include:
Hexanoic acid 2-(diethylamino)ethyl ester: This compound shares the diethylaminoethyl and hexanoic acid components but lacks the cyclohexyl and hydroxypropyl groups.
Mepiquat chloride: Another compound with a diethylaminoethyl group, used primarily in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
96168-19-3 |
|---|---|
Molecular Formula |
C21H42ClNO3 |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride |
InChI |
InChI=1S/C21H41NO3.ClH/c1-5-14-21(24,15-6-2)19(18-12-10-9-11-13-18)20(23)25-17-16-22(7-3)8-4;/h18-19,24H,5-17H2,1-4H3;1H |
InChI Key |
XYVLNIYREJHRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















